![molecular formula C6H8N2O B569800 (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1219019-23-4](/img/structure/B569800.png)

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

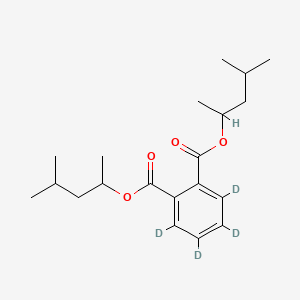

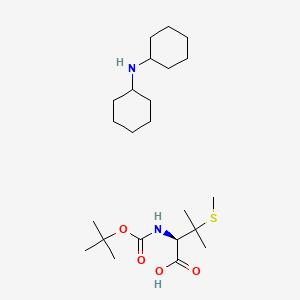

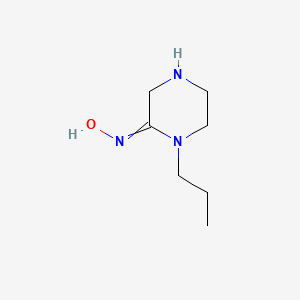

“(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a biochemical compound used for proteomics research . It has a molecular formula of C6H8N2O and a molecular weight of 124.14 .

Physical And Chemical Properties Analysis

“(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a solid compound . It has a molecular weight of 124.14 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

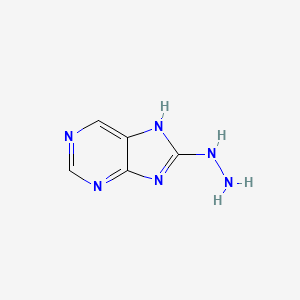

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including those related to "(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol", play a critical role in medicinal chemistry due to their diverse bioactive properties. For instance, the imidazo[1,2-b]pyridazine scaffold is recognized for its significant impact on developing kinase inhibitors, such as ponatinib, showcasing its potential in therapeutic applications. These derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial effects, underscoring their versatility and utility in drug discovery and development (Garrido et al., 2021).

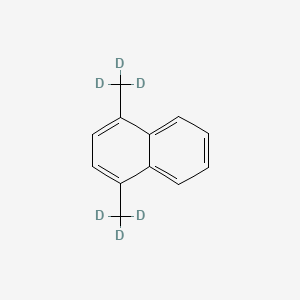

Applications in Organic Synthesis and Catalysis

Imidazole and its derivatives are also pivotal in the field of organic synthesis and catalysis. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied. These compounds are utilized in a variety of chemical reactions, demonstrating their versatility as reagents and catalysts in organic chemistry. Their applications extend to the synthesis of complex organic compounds and materials, illustrating the broad utility of imidazole derivatives in enhancing reaction efficiencies and outcomes (Abdurakhmanova et al., 2018).

Antimicrobial and Antifungal Applications

Imidazole derivatives are known for their antimicrobial and antifungal properties. They serve as raw materials for manufacturing anti-fungal drugs, such as ketoconazole and clotrimazole, and are used in the synthesis of pesticides and insecticides. This highlights their significance in addressing microbial resistance and developing new antimicrobial agents. The versatility of imidazole derivatives in combating a range of microbial pathogens underscores their importance in pharmaceutical and agricultural applications (2022).

Mechanism of Action

Target of Action

Imidazole derivatives have been known to interact with a variety of targets, including enzymes like sarcosine oxidase and nitric oxide synthase, inducible .

Mode of Action

Imidazole derivatives often interact with their targets by binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives often lead to changes in cellular function, depending on their specific targets .

properties

IUPAC Name |

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXNUSXUUWAEGE-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)